Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Esterification: The final step involves the esterification of the benzofuran derivative with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran ketones.
Reduction: Formation of benzofuran alcohols.
Scientific Research Applications
Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with anti-tumor, antibacterial, and anti-viral activities.
Biological Studies: Investigated for its potential effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-chloro-1-benzofuran-2-yl)-3-oxopropanoate: Similar structure with a chlorine atom instead of bromine.
Ethyl 3-(5-fluoro-1-benzofuran-2-yl)-3-oxopropanoate: Similar structure with a fluorine atom instead of bromine.
Ethyl 3-(5-iodo-1-benzofuran-2-yl)-3-oxopropanoate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives .
Properties
IUPAC Name |
ethyl 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4/c1-2-17-13(16)7-10(15)12-6-8-5-9(14)3-4-11(8)18-12/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRFALXKWQACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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